N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-9-6-13(17-10(2)16-9)21-12-4-5-18(8-12)14(20)7-15-11(3)19/h6,12H,4-5,7-8H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZGZSQYVGKXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. One common method involves the reaction of 2,6-dimethylpyrimidine-4-ol with a suitable halogenating agent to form the corresponding halide. This intermediate is then reacted with a pyrrolidine derivative under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleic acids or proteins, affecting their function. Additionally, the compound may inhibit certain enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)benzamide
- N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)propionamide
Uniqueness
N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide, a compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O3 |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 2097915-54-1 |
| Structural Features | Contains a pyrrolidine ring and a dimethylpyrimidine moiety |
Research indicates that this compound interacts with various biological targets, primarily through modulation of receptor activity and enzyme inhibition. The compound has been studied for its potential as an antagonist for the Orexin-2 receptor (OX2R), which is implicated in sleep regulation and energy homeostasis.
Biological Activities
- Antimicrobial Activity
- Anti-inflammatory Effects
-
Cytotoxicity and Cancer Research
- Case studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity against specific cancer types, indicating potential for further development as an anticancer drug .
Case Studies
- In Vivo Studies on Orexin Receptor Antagonism
- Antitumor Activity
Q & A
Q. Advanced
- Thermal stability : Store samples at 4°C and monitor decomposition via HPLC over 1–6 months .
- Photostability : Expose to UV light (254 nm) and track changes in NMR/LC-MS profiles .
- Hydrolytic stability : Test in buffered solutions (pH 2–12) to identify labile bonds (e.g., acetamide cleavage) .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in fume hoods to avoid inhalation of airborne particles .
- Storage : Keep in airtight containers at –20°C, away from light and moisture .
How can researchers investigate the compound’s interaction with biological targets?
Q. Advanced
- Enzyme assays : Measure IC50 values for target enzymes (e.g., kinases) using fluorescence-based substrates .
- Crystallography : Co-crystallize the compound with proteins (e.g., PAK1) to resolve binding modes .
- Molecular docking : Simulate interactions using software like AutoDock Vina, validated by mutagenesis studies .
What are the environmental implications of this compound, and how are ecotoxicity studies conducted?
Q. Advanced
- Aquatic toxicity : Follow OECD Test Guideline 201 using Daphnia magna to determine EC50 values .
- Biodegradation : Use OECD 301F assays to assess microbial breakdown in wastewater .
How does modifying the acetamide group impact solubility and bioavailability?
Q. Advanced
- Polar substituents : Adding hydroxyl or amine groups increases water solubility but may reduce membrane permeability .
- Prodrug strategies : Esterification of the acetamide enhances oral absorption, with in vivo hydrolysis releasing the active form .
What computational methods are used to predict the compound’s physicochemical properties?
Q. Advanced
- LogP calculation : Employ tools like MarvinSketch to estimate partition coefficients .
- pKa prediction : Use ADMET Predictor™ to identify ionizable groups and optimize formulation pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
